

# In-Depth Technical Guide: m-PEG9-Br

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## Compound of Interest

Compound Name: *m*-PEG9-Br

Cat. No.: B1676803

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on methoxy-polyethylene glycol (9)-bromide (**m-PEG9-Br**), a monodisperse PEG linker crucial for bioconjugation, drug delivery, and nanotechnology.

## Core Data Presentation

The CAS number for **m-PEG9-Br** is 125562-30-3.

Quantitative data for **m-PEG9-Br** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	125562-30-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C19H39BrO9	<a href="#">[1]</a>
Molecular Weight	491.4 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	Typically ≥95% to 98%	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Varies (can be a solid or viscous liquid)	
Solubility	Soluble in water, DMSO, DMF, and DCM	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	-20°C, kept dry and away from sunlight	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocols

**m-PEG9-Br** is a versatile reagent for PEGylation, primarily through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. The following protocols are detailed methodologies for key experiments involving **m-PEG9-Br**, adapted from standard PEGylation procedures.

### Protocol 1: PEGylation of Proteins via Amine Groups (Lysine Residues)

This protocol describes the covalent attachment of **m-PEG9-Br** to primary amine groups present on the surface of proteins, such as the  $\epsilon$ -amino group of lysine residues.

Materials:

- Protein of interest
- m-PEG9-Br**
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

#### Procedure:

- Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- **m-PEG9-Br** Preparation: Immediately before use, dissolve **m-PEG9-Br** in a minimal amount of anhydrous DMF or DMSO.
- PEGylation Reaction:
  - Add a 10- to 50-fold molar excess of the dissolved **m-PEG9-Br** to the protein solution. The optimal ratio should be determined empirically for each specific protein.
  - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.
- Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted **m-PEG9-Br**.
- Purification: Purify the PEGylated protein from unreacted **m-PEG9-Br** and non-PEGylated protein using SEC or IEX. The choice of purification method will depend on the properties of the target protein.
- Characterization: Analyze the purified fractions by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

## Protocol 2: PEGylation of Proteins via Thiol Groups (Cysteine Residues)

This protocol details the site-specific PEGylation of a protein through the thiol group of a cysteine residue. This method often requires the protein to have a free, accessible cysteine. If necessary, disulfide bonds can be reduced prior to PEGylation.

#### Materials:

- Cysteine-containing protein of interest
- **m-PEG9-Br**
- Reduction Buffer (if needed): 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0, with 10 mM DTT or TCEP
- Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5
- Purification System: Size-exclusion chromatography (SEC)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

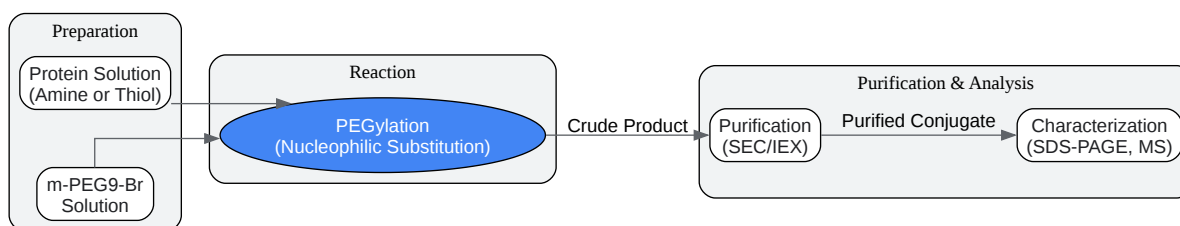
#### Procedure:

- Protein Reduction (if necessary):
  - If the target cysteine is in a disulfide bond, dissolve the protein in the reduction buffer and incubate for 1-2 hours at room temperature.
  - Remove the reducing agent (DTT or TCEP) by buffer exchange into the reaction buffer using a desalting column.
- **m-PEG9-Br** Preparation: Immediately before use, dissolve **m-PEG9-Br** in a minimal amount of anhydrous DMF or DMSO.
- PEGylation Reaction:
  - Add a 10- to 20-fold molar excess of the dissolved **m-PEG9-Br** to the protein solution.
  - Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

- Purification: Purify the PEGylated protein using SEC to separate the conjugate from unreacted **m-PEG9-Br** and non-PEGylated protein.
- Characterization: Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.

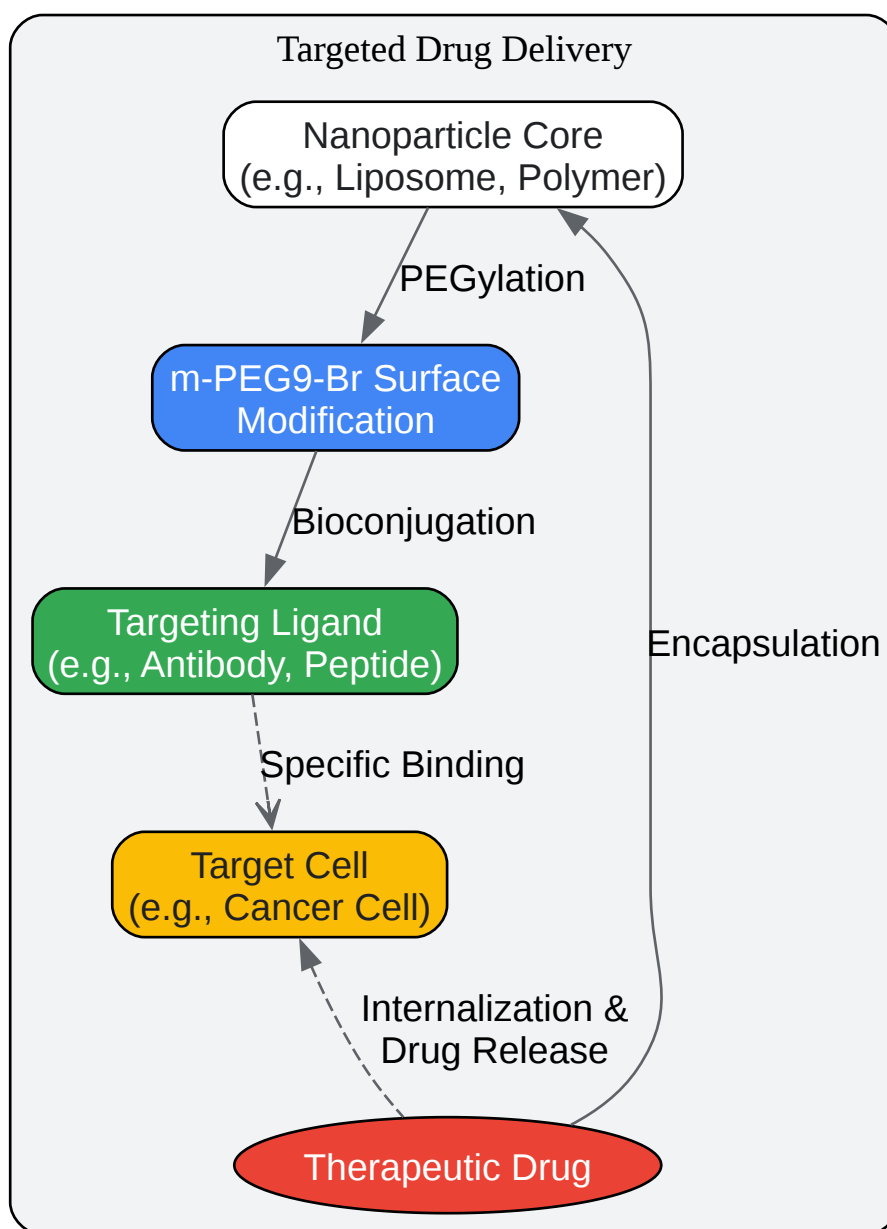
## Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of **m-PEG9-Br**.



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Caption: Experimental workflow for protein PEGylation using **m-PEG9-Br**.



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Caption: Conceptual diagram of **m-PEG9-Br** in targeted drug delivery.

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